molecular formula C12H17N B120452 2-Phenylazepane CAS No. 3466-82-8

2-Phenylazepane

Cat. No.: B120452
CAS No.: 3466-82-8
M. Wt: 175.27 g/mol
InChI Key: QFRVVKIFIHGQCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One method for preparing 2-Phenylazepane involves the reaction of heptanylaniline with nitrosobenzene, followed by the reduction of the resulting nitroso compound . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azepane derivatives.

Comparison with Similar Compounds

Comparison: 2-Phenylazepane is unique due to its specific structural configuration and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and reactivity patterns, making it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

2-phenylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRVVKIFIHGQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403201
Record name 2-phenylazepane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3466-82-8
Record name 2-Phenylazepane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3466-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenylazepane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylazepane
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Q & A

Q1: Can you elaborate on the reactivity of N-Boc-2-phenylazepane and its application in synthesizing 2,2-disubstituted azepanes?

A1: Research indicates that N-tert-butoxycarbonyl (N-Boc)-2-phenylazepane can be effectively lithiated using butyllithium. [] This lithiation occurs at the alpha position relative to the nitrogen atom. Subsequent treatment with various electrophiles allows for the introduction of diverse substituents at this position, leading to the formation of 2,2-disubstituted azepanes. This approach offers a versatile route for synthesizing a range of 2,2-disubstituted azepanes. Interestingly, while most electrophiles react at the alpha position, cyanoformates and chloroformates exhibit different reactivity, leading to ortho-substituted products. [] This highlights the influence of the electrophile's nature on the reaction outcome.

Q2: The research mentions investigating the lithiation of N-Boc-2-phenylazepane. What techniques were employed to study this process, and what insights were gained?

A2: The lithiation of N-Boc-2-phenylazepane was monitored in real-time using in situ ReactIR spectroscopy. [] This technique allowed researchers to track the reaction progress and identify key intermediates. Additionally, variable temperature (VT) NMR spectroscopy, coupled with Density Functional Theory (DFT) calculations, provided valuable information about the rotational dynamics of the carbamate moiety within the molecule. [] These combined approaches provided a comprehensive understanding of the lithiation process and its impact on the molecule's structural features.

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